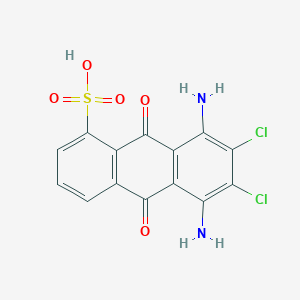
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate, also known as DDDAS, is a chemical compound that has been widely used in scientific research for its unique properties. DDDAS is a sulfonated anthraquinone derivative that has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is based on its ability to undergo redox reactions with ROS and other oxidants. The compound can be oxidized to a highly fluorescent product, which allows for the detection and quantification of ROS in biological systems.
Effets Biochimiques Et Physiologiques
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been found to have a range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. Additionally, Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is its high selectivity for ROS and other oxidants, which allows for the detection of these species in complex biological systems. Additionally, Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate, including the development of new synthetic methods for the compound, the optimization of its use as a diagnostic tool for neurodegenerative disorders, and the exploration of its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate and its interactions with biological systems.
Méthodes De Synthèse
The synthesis of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate involves the reaction of 2-amino-4,5-dichloro-1,3-benzenedisulfonic acid with 1,4-dichloroanthraquinone in the presence of sodium hydroxide. The product is then purified through recrystallization and characterized using spectroscopic techniques.
Applications De Recherche Scientifique
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and other oxidants. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been studied for its potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
1323-87-1 |
|---|---|
Nom du produit |
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate |
Formule moléculaire |
C14H7Cl2N2NaO5S |
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
sodium;5,8-diamino-6,7-dichloro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8Cl2N2O5S.Na/c15-9-10(16)12(18)8-7(11(9)17)13(19)4-2-1-3-5(24(21,22)23)6(4)14(8)20;/h1-3H,17-18H2,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
WVWSLCJRULYUMP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N.[Na+] |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N.[Na+] |
Autres numéros CAS |
1323-87-1 |
Synonymes |
sodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



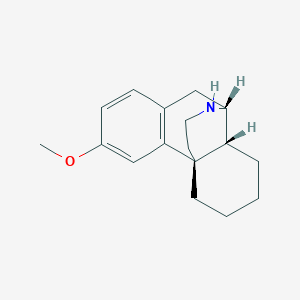
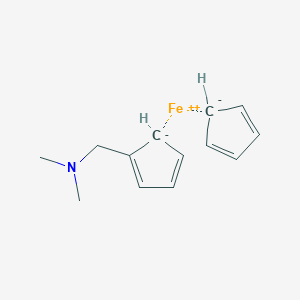
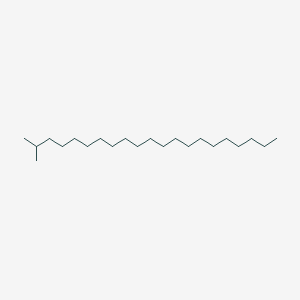
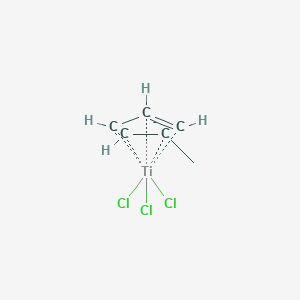
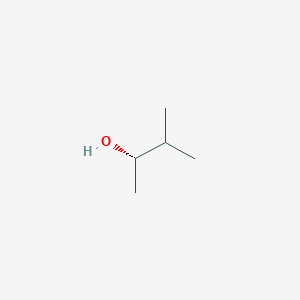
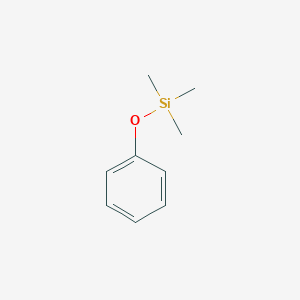
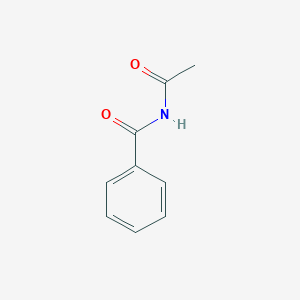
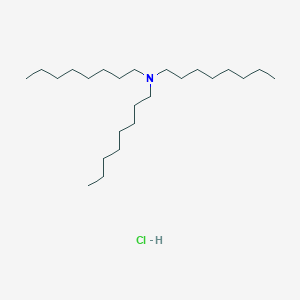
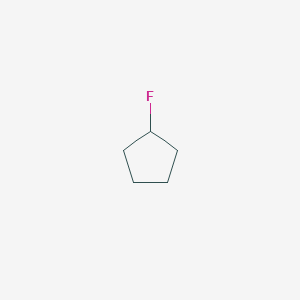
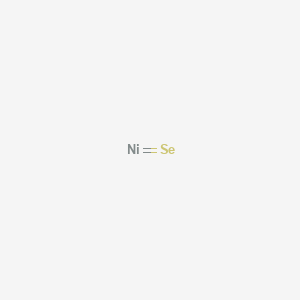
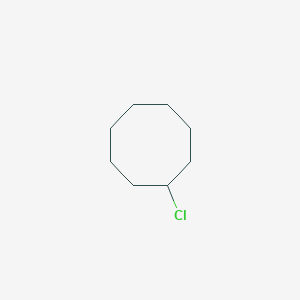
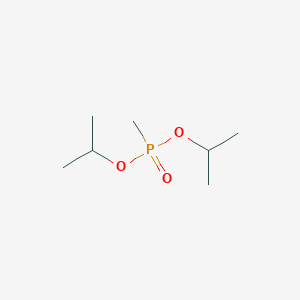
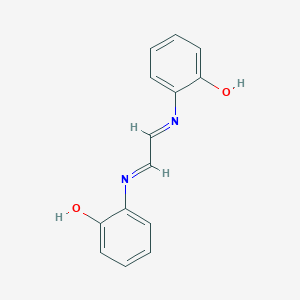
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)